molecular formula C6H13NO2 B3250944 (2R)-2-(dimethylamino)butanoic acid CAS No. 2059912-62-6

(2R)-2-(dimethylamino)butanoic acid

Cat. No.: B3250944
CAS No.: 2059912-62-6
M. Wt: 131.17 g/mol
InChI Key: UNIKQYIJSJGRRS-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-(dimethylamino)butanoic acid is an organic compound with a chiral center, making it optically active This compound is a derivative of butanoic acid, where the hydrogen atom at the second carbon is replaced by a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(dimethylamino)butanoic acid typically involves the alkylation of a suitable precursor. One common method is the reaction of ®-2-bromobutanoic acid with dimethylamine under basic conditions. The reaction proceeds as follows:

    Starting Materials: ®-2-bromobutanoic acid and dimethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen bromide formed during the reaction.

    Procedure: The ®-2-bromobutanoic acid is dissolved in a suitable solvent like ethanol or methanol. Dimethylamine is then added slowly to the solution while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours until the reaction is complete.

    Purification: The product is isolated by removing the solvent under reduced pressure, followed by recrystallization from a suitable solvent like ethyl acetate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves the same starting materials and reaction conditions but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(dimethylamino)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can lead to the formation of primary or secondary amines, depending on the reducing agent used.

    Substitution: The dimethylamino group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in the presence of copper(I) iodide as a catalyst.

Major Products Formed

    Oxidation: Formation of 2-oxo-butanoic acid.

    Reduction: Formation of 2-amino-butanoic acid.

    Substitution: Formation of 2-azido-butanoic acid.

Scientific Research Applications

(2R)-2-(dimethylamino)butanoic acid has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a substrate for various biochemical reactions.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-2-(dimethylamino)butanoic acid involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The compound’s chiral nature allows it to interact selectively with chiral centers in biological molecules, enhancing its specificity and efficacy.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(dimethylamino)butanoic acid: The enantiomer of (2R)-2-(dimethylamino)butanoic acid, with similar chemical properties but different biological activities.

    2-(dimethylamino)propanoic acid: A structurally similar compound with one less carbon atom in the backbone.

    2-(dimethylamino)pentanoic acid: A structurally similar compound with one more carbon atom in the backbone.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct biological activities compared to its enantiomer and other similar compounds. Its ability to selectively interact with chiral centers in biological molecules makes it a valuable compound in pharmaceutical research and development.

Properties

IUPAC Name

(2R)-2-(dimethylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4-5(6(8)9)7(2)3/h5H,4H2,1-3H3,(H,8,9)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIKQYIJSJGRRS-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-2-(dimethylamino)butanoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(2R)-2-(dimethylamino)butanoic acid
Reactant of Route 3
(2R)-2-(dimethylamino)butanoic acid
Reactant of Route 4
Reactant of Route 4
(2R)-2-(dimethylamino)butanoic acid
Reactant of Route 5
Reactant of Route 5
(2R)-2-(dimethylamino)butanoic acid
Reactant of Route 6
Reactant of Route 6
(2R)-2-(dimethylamino)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.